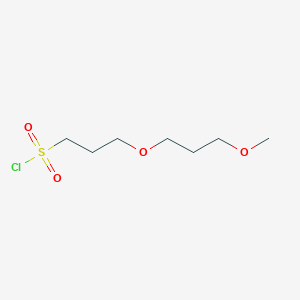

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C7H15ClO4S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

3-(3-methoxypropoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO4S/c1-11-4-2-5-12-6-3-7-13(8,9)10/h2-7H2,1H3 |

InChI Key |

NEAPSTUEFCYCLM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride, a compound of interest in synthetic chemistry and drug development. While experimental spectra for this specific molecule are not publicly available, this guide will leverage established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this and similar molecules.

Introduction and Molecular Structure

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a bifunctional molecule containing a reactive sulfonyl chloride group and an ether linkage. The sulfonyl chloride moiety is a versatile functional group, often employed as a precursor for the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds with diverse applications in medicinal chemistry and materials science. The methoxypropoxy side chain can influence the compound's solubility, reactivity, and pharmacokinetic properties.

A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This guide will dissect the predicted NMR, IR, and MS data, explaining the underlying principles that govern the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.[1] Due to the reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, sample preparation for NMR analysis must be conducted under anhydrous conditions using aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆.[1]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is expected to exhibit five distinct signals. The chemical shift of each proton is influenced by the electron-withdrawing effects of the adjacent oxygen and sulfonyl chloride groups.[2] Protons closer to these electronegative groups will appear at a higher chemical shift (downfield).[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.85 | Triplet (t) | 2H | -CH₂-SO₂Cl | The methylene group directly attached to the strongly electron-withdrawing sulfonyl chloride group is expected to be the most deshielded of the aliphatic protons. |

| ~ 3.55 | Triplet (t) | 2H | -O-CH₂- | The methylene group adjacent to the ether oxygen is deshielded, but to a lesser extent than the one next to the sulfonyl chloride. |

| ~ 3.45 | Triplet (t) | 2H | -O-CH₂- | This methylene group, also adjacent to an ether oxygen, will have a similar chemical shift to the other -O-CH₂- group. |

| ~ 3.35 | Singlet (s) | 3H | -O-CH₃ | The methyl protons are adjacent to an ether oxygen, resulting in a downfield shift compared to a standard alkane methyl group. |

| ~ 2.10 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This central methylene group is the most shielded of the propyl chain protons, as it is furthest from the electronegative groups. |

| ~ 1.95 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- | This methylene group is also relatively shielded, being beta to both the ether oxygen and the sulfonyl chloride group. |

Experimental Protocol for ¹H NMR Spectroscopy: [1]

-

Sample Preparation: In a dry environment, accurately weigh 5-10 mg of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Homogenization: Cap the NMR tube and gently agitate until the sample is completely dissolved.

-

Data Acquisition (300 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.[4]

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 | -CH₂-SO₂Cl | The carbon atom directly bonded to the sulfonyl chloride group will be significantly downfield due to the strong electron-withdrawing effect. |

| ~ 68 | -O-CH₂- | The carbon atoms adjacent to the ether oxygen will be deshielded. |

| ~ 65 | -O-CH₂- | Similar to the other ether-linked methylene carbon. |

| ~ 59 | -O-CH₃ | The methyl carbon attached to the oxygen is also deshielded. |

| ~ 30 | -CH₂-CH₂-CH₂- | The central methylene carbon of the propoxy group. |

| ~ 28 | -CH₂-CH₂-CH₂- | The central methylene carbon of the propane-1-sulfonyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups.[5] For sulfonyl chlorides, the most characteristic absorptions are the strong S=O stretching vibrations.[1]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2940-2850 | Medium-Strong | C-H stretching (alkane)[6] |

| ~ 1375-1410 | Strong | Asymmetric S=O stretch[1] |

| ~ 1185-1204 | Strong | Symmetric S=O stretch[1] |

| ~ 1100 | Strong | C-O-C stretching (ether)[7] |

| ~ 600-500 | Medium | S-Cl stretch |

Experimental Protocol for IR Spectroscopy (ATR-FTIR): [1]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride directly onto the ATR crystal. For a solid, press a small amount firmly onto the crystal.

-

Spectrum Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[1] For sulfonyl chlorides, the presence of chlorine results in a characteristic isotopic pattern for the molecular ion (M+) and chlorine-containing fragments, with an approximate 3:1 ratio for the M+ and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl.[1]

Predicted Fragmentation Pathways:

-

Molecular Ion (M+): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound. The isotopic pattern for one chlorine atom will be observed.

-

Loss of Chlorine (M-35/37): A common fragmentation pathway is the loss of a chlorine radical.[1]

-

Loss of SO₂ (M-64): Another characteristic fragmentation involves the loss of sulfur dioxide.[8]

-

Cleavage of the Propoxy Chain: Fragmentation can also occur along the alkoxypropane chain, leading to various smaller charged fragments.

Molecular Structure and Key Fragmentation Sites:

Caption: Predicted major fragmentation sites in the mass spectrum.

Experimental Workflow for GC-MS Analysis:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

solubility of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in organic solvents

Technical Guide: Solubility Profile & Handling of 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride

Executive Summary

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (C₇H₁₅ClO₄S) is a specialized aliphatic sulfonyl chloride featuring an internal ether linkage. Its solubility profile is governed by a dual nature: the lipophilic propylene backbone and the polar sulfonyl/ether functionalities.

For synthesis and formulation, Dichloromethane (DCM) and Tetrahydrofuran (THF) are the optimal solvents, offering high solubility (>100 mg/mL) and chemical inertness under anhydrous conditions. Critical attention must be paid to its moisture sensitivity; unlike aromatic analogs (e.g., Tosyl chloride), aliphatic sulfonyl chlorides are prone to rapid hydrolysis, rendering protic solvents (water, alcohols) strictly incompatible for storage or non-reactive processing.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its structural thermodynamics.

-

Lipophilic Domain: The two propyl groups provide sufficient Van der Waals surface area to ensure solubility in non-polar to moderately polar solvents like Toluene and Ethyl Acetate.

-

Polar Domain: The internal ether oxygen (-O-) and the terminal sulfonyl chloride (-SO₂Cl) group create a dipole moment. This prevents the compound from being fully soluble in highly non-polar alkanes (e.g., Hexanes) at high concentrations but enhances affinity for polar aprotic solvents.

-

Reactivity Constraint: The electrophilic sulfur atom is highly susceptible to nucleophilic attack. Consequently, "solubility" in nucleophilic solvents (alcohols, amines, water) is effectively a measure of reaction rate , not thermodynamic equilibrium.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and chemical stability.

| Solvent Class | Specific Solvent | Solubility Estimate | Stability | Recommendation |

| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Stable (Anhydrous) | Primary Choice for synthesis/workup. |

| Chloroform (CHCl₃) | High | Stable | Good alternative; remove ethanol stabilizer. | |

| Ethers | Tetrahydrofuran (THF) | High | Stable | Excellent; must be peroxide/water-free. |

| Diethyl Ether (Et₂O) | Moderate | Stable | Good for precipitation/washing. | |

| 1,4-Dioxane | High | Stable | Useful for higher boiling point needs. | |

| Esters | Ethyl Acetate (EtOAc) | High | Stable | Standard extraction solvent. |

| Hydrocarbons | Toluene | Moderate-High | Stable | Ideal for reflux or azeotropic drying. |

| Hexanes/Heptane | Low/Insoluble | Stable | Used as an anti-solvent for crystallization. | |

| Polar Aprotic | Acetonitrile (MeCN) | High | Stable | Good for polar reactions; ensure dryness. |

| DMF / DMSO | High | Conditional | Risk of decomposition/side reactions at high T. | |

| Protic | Water | Reacts | Unstable | Hydrolyzes to sulfonic acid + HCl. |

| Methanol / Ethanol | Reacts | Unstable | Forms sulfonate esters (solvolysis). |

Reaction Pathways & Stability[1][2]

Understanding the degradation pathways is essential when selecting a solvent system. The diagram below illustrates the divergent fate of the compound based on solvent choice.

Figure 1: Reactivity profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in various media.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are rare for this intermediate, the following self-validating protocol allows researchers to determine exact solubility limits while mitigating hydrolysis errors.

Objective: Determine saturation limit (

Reagents & Equipment:

-

Compound: 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (>97% purity).

-

Solvent: Anhydrous (dried over molecular sieves).

-

Apparatus: Schlenk tube, syringe filter (0.45 µm PTFE), tared vials.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology:

-

Preparation (Inert Loop):

-

Flame-dry a 10 mL Schlenk tube and cool under

flow. -

Add 500 mg of the sulfonyl chloride to the tube.

-

-

Incremental Addition:

-

Add the target solvent in 100 µL aliquots via gas-tight syringe.

-

Vortex for 30 seconds after each addition.

-

Observe for dissolution (clear solution vs. remaining oil/solid).

-

-

Saturation Point:

-

If fully dissolved at 500 µL (Conc > 1000 mg/mL), the compound is "Miscible/Highly Soluble."

-

If undissolved, continue adding solvent until 5 mL total.

-

-

Gravimetric Verification (The "Check" Step):

-

If a suspension remains, filter the supernatant through a PTFE syringe filter into a tared vial under

. -

Evaporate solvent using a rotary evaporator (bath < 30°C) followed by high vacuum.

-

Weigh the residue.

-

Calculation:

-

Validation Check: Analyze the residue via ¹H-NMR (in CDCl₃).

-

Pass: Spectrum matches starting material.

-

Fail: Presence of broad -OH peak or shift in methylene protons adjacent to sulfur indicates hydrolysis occurred during the test (solvent was not dry).

Application Guide: Solvent Selection for Synthesis

When using this compound as a reagent (e.g., to synthesize a sulfonamide drug candidate), solvent choice dictates reaction kinetics and byproduct formation.

Figure 2: Decision tree for solvent selection in synthesis applications.

Critical Handling Note: Always store 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in a freezer (-20°C) under inert gas. Upon opening a bottle stored in the cold, allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which will instantly degrade the surface of the reagent.

References

-

Compound Identification: 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride. CAS No. 64297-55-8.[1] Available from:

- General Reactivity of Sulfonyl Chlorides: King, J. F., et al. "Hydrolysis mechanisms of aliphatic sulfonyl chlorides." Canadian Journal of Chemistry, 1980.

-

Precursor Properties: 3-(3-Methoxypropoxy)propan-1-ol.[2] CAS No. 112-28-7.[2] PubChem Compound Summary. Available from:

- Handling Protocols: "Standard Operating Procedure for Handling Moisture-Sensitive Reagents." University of Washington EH&S. (General guidelines for handling acid chlorides and sulfonyl chlorides).

Sources

An In-depth Technical Guide to the Reactivity Profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document, grounded in established principles of organic chemistry, offers a robust framework for researchers, scientists, and drug development professionals. By examining the constituent functional groups—a primary aliphatic sulfonyl chloride and an ether linkage—this guide elucidates the compound's expected chemical behavior, potential synthetic applications, and critical handling considerations. Detailed mechanistic pathways for key reactions are presented, alongside proposed experimental protocols and visualizations to facilitate a deeper understanding of its chemical personalty.

Introduction: The Structural and Synthetic Context

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a bifunctional molecule of interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive sulfonyl chloride moiety and a flexible ether chain, suggests its potential utility as a chemical probe, a linker in bioconjugation, or a building block for novel molecular scaffolds. The sulfonyl chloride group is a well-established precursor for the formation of sulfonamides and sulfonate esters, functionalities prevalent in a wide array of therapeutic agents.[1] The methoxypropoxy tail can influence physicochemical properties such as solubility and lipophilicity, and may participate in non-covalent interactions within biological systems.

The inherent reactivity of the sulfonyl chloride group is primarily dictated by the highly electrophilic nature of the sulfur atom. This electrophilicity is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This renders the sulfur atom susceptible to nucleophilic attack, with the chloride ion serving as an excellent leaving group.

Proposed Synthesis of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

While a specific, documented synthesis for 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is not readily found in the literature, its preparation can be logically extrapolated from standard methods for the synthesis of aliphatic sulfonyl chlorides. Two plausible synthetic routes are outlined below.

Synthesis from the Corresponding Thiol

A common and efficient method for the preparation of sulfonyl chlorides is the oxidative chlorination of thiols.[2][3] This approach offers high yields and can often be performed under mild conditions.

Caption: Proposed synthesis via oxidative chlorination of the corresponding thiol.

Experimental Protocol:

-

To a stirred solution of 3-(3-methoxypropoxy)propane-1-thiol in a suitable solvent such as acetonitrile, add a mixture of an oxidizing agent (e.g., hydrogen peroxide) and a chlorinating source (e.g., thionyl chloride or N-chlorosuccinimide) at a controlled temperature (typically 0-25 °C).[2][4]

-

The reaction is often rapid and should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove inorganic byproducts.

-

The organic layer is then dried and the solvent removed under reduced pressure to yield the crude sulfonyl chloride, which can be further purified by distillation or chromatography if necessary.

Synthesis from the Corresponding Sulfonic Acid

Alternatively, the target molecule can be synthesized from its corresponding sulfonic acid by treatment with a chlorinating agent.[5]

Caption: Proposed synthesis via chlorination of the corresponding sulfonic acid.

Experimental Protocol:

-

3-(3-Methoxypropoxy)propane-1-sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or a more modern reagent like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under anhydrous conditions.[5]

-

The reaction may require gentle heating to proceed to completion.

-

Workup typically involves removal of the excess chlorinating agent and byproducts by distillation or quenching, followed by extraction and purification of the desired sulfonyl chloride.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data, the following properties are predicted based on the structure of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₁₅ClO₄S | Based on structural analysis. |

| Molecular Weight | 230.71 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic sulfonyl chlorides. |

| Boiling Point | > 200 °C (decomposes) | Aliphatic sulfonyl chlorides can be thermally unstable.[6] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | The nonpolar alkyl ether chain and the reactive sulfonyl chloride group suggest this solubility profile. |

| Stability | Moisture-sensitive.[7] Thermally labile.[6] | The sulfonyl chloride group is highly susceptible to hydrolysis.[7] |

Core Reactivity Profile

The reactivity of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is dominated by the electrophilic sulfur center. The presence of the ether linkage is not expected to significantly alter the fundamental reactivity of the sulfonyl chloride group, though it may influence reaction kinetics through steric effects or by acting as a coordinating site for Lewis acids.

Reaction with Nucleophiles: A Mechanistic Overview

The reaction with nucleophiles is the cornerstone of sulfonyl chloride chemistry. The mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the nucleophile, solvent, and reaction conditions.[1][8]

Caption: Generalized mechanism of nucleophilic substitution at the sulfonyl sulfur.

Reaction with Amines: Sulfonamide Formation

The reaction of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride with primary or secondary amines is expected to readily form the corresponding sulfonamides. This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in many drugs.[9]

Experimental Protocol:

-

Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials.

-

The crude sulfonamide can be purified by crystallization or column chromatography.

Reaction with Alcohols: Sulfonate Ester Formation

In the presence of a base, 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride will react with alcohols to form sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions.[1]

Experimental Protocol:

-

Dissolve the alcohol (1.0 eq) and a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine (1.5 eq) in an anhydrous solvent (e.g., DCM).

-

Cool the solution to 0 °C.

-

Add 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction at 0 °C to room temperature until the starting alcohol is consumed.

-

Quench the reaction with cold water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove the base), water, and brine.

-

Dry the organic layer and concentrate to obtain the crude sulfonate ester, which can be used directly or purified.

Hydrolysis: A Competing Reaction

A critical aspect of the reactivity of sulfonyl chlorides is their susceptibility to hydrolysis.[7] Even trace amounts of water can lead to the formation of the corresponding sulfonic acid, which is often unreactive under the conditions used for sulfonamide or sulfonate ester formation.

Caption: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

Prevention of Hydrolysis:

-

Anhydrous Conditions: All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

-

Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are dry.[6]

-

Dry Glassware: Oven-dry all glassware before use.[6]

-

Careful Workup: During aqueous workup, minimize the contact time with water and use cold solutions to reduce the rate of hydrolysis.[6]

Safety and Handling

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride should be handled with care in a well-ventilated fume hood. As with all sulfonyl chlorides, it is expected to be corrosive and a lachrymator.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing vapors or mists.

-

Skin and Eye Contact: Corrosive. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a molecule with significant potential in synthetic and medicinal chemistry. Its reactivity is primarily governed by the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols to form stable sulfonamides and reactive sulfonate esters, respectively. The key to successfully utilizing this reagent lies in the stringent control of reaction conditions, particularly the exclusion of moisture to prevent hydrolysis. This guide provides a foundational understanding of its predicted reactivity, offering a valuable resource for researchers seeking to incorporate this versatile building block into their synthetic strategies.

References

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

- Bahrami, K. (2011).

- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.

- Synlett. (n.d.).

- Rogacz, D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1403.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. Journal of the Iranian Chemical Society, 6(4), 818-823.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Journal of Organic Chemistry. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

- AK Scientific, Inc. (2026). 1407137-61-4 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride.

- Journal of Organic Chemistry. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.

- BLD Pharm. (n.d.). 64297-55-8|3-Methoxypropane-1-sulfonyl chloride.

- MilliporeSigma. (n.d.). 1-METHOXY-3-(3-METHOXYPROPOXY)PROPANE | 66226-74-2.

- Santa Cruz Biotechnology. (n.d.). 3-(4-Methoxyphenoxy)-1-propanesulfonyl chloride | CAS 118943-25-2.

- Fisher Scientific. (2010).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. datapdf.com [datapdf.com]

- 5. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 8. mdpi.com [mdpi.com]

- 9. uwo.scholaris.ca [uwo.scholaris.ca]

- 10. 1407137-61-4 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride AKSci 6288EN [aksci.com]

Technical Guide: Safe Handling of 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride

[1][2][3]

Part 1: Chemical Identity & Hazard Profile[3][4][5][6]

Structural Analysis & Reactivity

This compound combines a sulfonyl chloride (

-

Sulfonyl Chloride Moiety: The electrophilic sulfur center is highly susceptible to nucleophilic attack by water (hydrolysis), alcohols, and amines.[1][2]

-

Primary Hazard:[1][2][3]Water Reactivity .[1][2][4] Contact with ambient moisture triggers rapid hydrolysis, releasing hydrogen chloride gas (

) and the corresponding sulfonic acid.[1][2][5] This reaction is exothermic and can pressurize sealed vessels.[2] -

Secondary Hazard:Corrosivity .[1][2][6] It is a Category 1B Skin Corrosive.[2][6][7] It causes irreversible damage to skin, eyes, and mucous membranes upon contact.[2]

-

-

Ether Backbone: The aliphatic chain increases lipophilicity compared to short-chain sulfonyl chlorides but maintains significant organic solubility.[1][2]

Physical Properties (Predicted)[1][2]

Part 2: Engineering Controls & PPE[3]

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .[1][2]

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to prevent hydrolysis-induced degradation.[1][2]

-

Vessel Venting: Never store reaction mixtures in sealed vessels without pressure-relief mechanisms, as

generation can cause rupture.[1][2]

Personal Protective Equipment (PPE) Matrix

| PPE Category | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Sulfonyl chlorides can permeate standard nitrile gloves.[1][2] Laminate offers broad chemical resistance.[2] |

| Gloves (Splash) | Double-layered Nitrile (min 5 mil) | Acceptable only for momentary splash protection during quick transfers.[1][2] Change immediately upon contact. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1][2] The corrosive nature requires a complete seal against vapors and splashes.[2] |

| Body Protection | Chemical-Resistant Apron | Standard lab coats are porous.[1][2] An impervious apron prevents acid burns to the torso.[2] |

| Respiratory | Supplied Air (if outside hood) | Strictly prohibited to handle outside a hood.[1][2] If necessary, a full-face respirator with Acid Gas (E) cartridges is required.[1][2] |

Part 3: Operational Protocols

Storage & Stability[1][2][3][4][9]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Container: Tightly sealed glass vials with PTFE-lined caps.[1][2][5] Parafilm is insufficient; use electrical tape or secondary containment.[2]

-

Desiccation: Store within a secondary container containing desiccant (e.g., Drierite) to minimize headspace moisture.[1][2]

Transfer Techniques

Liquid Handling:

-

Flush the receiving vessel with inert gas (

/ -

Use a gas-tight glass syringe with a PTFE-tipped plunger.[1][2] Avoid standard plastic syringes, as the sulfonyl chloride can swell rubber plungers, leading to seizing and spills.[2]

-

Needle choice: Use a long, wide-bore needle (18G–20G) to prevent clogging if partial hydrolysis creates solids.[1][2]

Solid Handling (if frozen/solidified):

-

Allow the container to warm to room temperature inside a desiccator before opening to prevent condensation.[2]

-

Weigh quickly into a tared vessel containing the reaction solvent (e.g., DCM) to immediately dilute and solvate.[2]

Reaction Setup

-

Base Scavengers: Always include a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) in the reaction mixture before adding the sulfonyl chloride.[1][2] This neutralizes the

byproduct immediately, preventing acid-catalyzed side reactions.[1][2] -

Order of Addition: Add the sulfonyl chloride slowly (dropwise) to the nucleophile/base mixture at 0°C to control the exotherm.

Part 4: Emergency Response & Waste Disposal[3][8][9]

Spill Management

Do NOT use water. Adding water to a spill will generate a cloud of

-

Evacuate: Clear the immediate area.

-

Absorb: Cover the spill with a dry, inert absorbent mixed with a weak solid base (e.g., Sodium Carbonate / Sand mixture or Vermiculite ).[1][2]

-

Neutralize: Once absorbed, sweep into a waste container and very slowly quench in a fume hood (see Section 4.3).[1][2]

First Aid[1][2][8]

-

Skin Contact: Immediate flushing with water for 15 minutes .[1][2][4][8] Do not use neutralization creams (acids penetrate deep; flushing is critical).[1][2]

-

Eye Contact: Flush for 15 minutes while holding eyelids open.[1][2] Seek immediate ophthalmological attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[2]

Quenching & Disposal Protocol (The "Bicarbonate Cascade")

Unreacted sulfonyl chlorides must be destroyed before disposal.[2]

-

Preparation: Prepare a stirred solution of saturated aqueous Sodium Bicarbonate (

) and ice. -

Dilution: Dilute the sulfonyl chloride waste with an inert solvent (DCM or Toluene).[1][2]

-

Addition: Add the organic solution dropwise to the stirring bicarbonate mixture.

-

Observation: Watch for bubbling (

release).

-

-

Verification: Test pH of the aqueous layer. It should remain basic/neutral.

-

Disposal: Separate layers. The aqueous layer goes to aqueous waste; the organic layer to halogenated organic waste.[2]

Part 5: Visualizing the Hazards & Workflow[3]

Diagram 1: The Hydrolysis Hazard Cascade

This diagram illustrates the mechanism of water-induced failure, highlighting why moisture control is the critical safety parameter.[1][2]

Caption: Mechanism of hydrolysis showing the simultaneous release of toxic gas, heat, and corrosive acid.[1][2]

Diagram 2: Safe Quenching Workflow

A step-by-step logic flow for neutralizing excess reagent safely.

Caption: The "Bicarbonate Cascade" protocol ensures controlled neutralization of sulfonyl chlorides.

References

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Sulfonyl Chlorides (General Hazard Class). Retrieved from [Link]

-

Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[2] (Standard reference for acid chloride handling).

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1]

Sources

- 1. 1-Methoxy-3-(3-methoxypropoxy)propane | C8H18O3 | CID 86302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn3.evostore.io [cdn3.evostore.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

Methodological & Application

Application Note: Sulfonamide Synthesis Utilizing 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride as a Hydrophilic Spacer

Executive Summary & Rationale

In advanced drug design—particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the physicochemical properties of the linker are as critical as the pharmacophore itself. 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride serves as a highly specialized bifunctional building block. It installs a robust sulfonamide linkage while simultaneously introducing a hydrophilic, propylene-glycol-like spacer (

Causality & Design Insight: Incorporating hydrophilic linkers mitigates the hydrophobicity of complex payloads, thereby reducing molecular aggregation, decreasing rapid systemic clearance, and improving overall pharmacokinetic (PK) profiles[1]. Furthermore, structural optimization through such hydrophilic integration reduces hydrophobicity in high-drug-to-antibody-ratio (DAR) ADCs, preserving plasma stability[2]. Unlike standard polyethylene glycol (PEG) linkers, this 1,3-propanediol-based ether chain offers a unique balance of aqueous solubility and membrane permeability, avoiding some of the emerging immunogenicity issues associated with traditional PEGylation while forming a protease-resistant bioisostere of an amide.

Mechanistic Principles of Sulfonylation

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic substitution mechanism at the hexavalent sulfur atom.

-

Anhydrous Pathway: The primary or secondary amine attacks the electrophilic sulfur, forming a pentacoordinate transition state. Expulsion of the chloride ion yields the sulfonamide. A tertiary amine base (e.g., Triethylamine) and a catalyst like 4-Dimethylaminopyridine (DMAP) are employed. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate, while the tertiary base neutralizes the generated hydrochloric acid, preventing the protonation of the amine substrate[3].

-

Aqueous (Schotten-Baumann) Pathway: For water-soluble substrates such as amino acids, a biphasic modified Schotten-Baumann reaction is optimal. Strict pH control is the critical variable here. The reaction must be maintained at pH 8.0–10.0: if the pH drops too low, the amine is protonated (

) and rendered non-nucleophilic; if the pH exceeds 10.0, competitive hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid accelerates, or unwanted sulfonate esters may form if hydroxyl groups are present[4][5].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (TLC and pH monitoring) to ensure reaction fidelity.

Protocol A: Anhydrous Sulfonylation (For Lipophilic Amines)

Objective: Conjugation of the hydrophilic spacer to a hydrophobic primary or secondary amine.

-

Preparation: Dissolve the amine substrate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert atmosphere (Nitrogen/Argon).

-

Base Addition: Add Triethylamine (TEA, 2.5 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 5 minutes at room temperature.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Sulfonylation is highly exothermic; thermal control prevents the degradation of the sulfonyl chloride.

-

Reagent Addition: Dissolve 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.2 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

-

Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2.5 hours. Monitor reaction progress via TLC (typically 1:1 Hexane:Ethyl Acetate). The complete consumption of the amine spot validates the reaction's end.

-

Workup: Quench with saturated aqueous

(10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

Protocol B: Modified Schotten-Baumann Synthesis (For Amino Acids/Polar Amines)

Objective: Direct conjugation to polar substrates, avoiding complex protection/deprotection workflows.

-

Preparation: Dissolve the amino acid or hydrophilic amine (1.0 eq, 1.0 mmol) in a 2% aqueous NaOH solution (10 mL) to ensure the amine is fully deprotonated[5].

-

Biphasic Setup: Add Tetrahydrofuran (THF, 5 mL) to create a biphasic system that helps solubilize the incoming sulfonyl chloride.

-

Reagent Addition: Cool the vigorously stirring mixture to 0–5 °C. Add 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (1.2 eq) dropwise.

-

In-Process pH Control (Critical Step): Continuously monitor the pH. As HCl is generated, the pH will drop. Add 2% NaOH dropwise to strictly maintain the pH between 8.5 and 9.5[5].

-

Reaction: Stir at room temperature for 4–6 hours until the pH stabilizes naturally without further base addition.

-

Isolation: Wash the aqueous layer with Diethyl Ether (10 mL) to remove unreacted sulfonyl chloride. Carefully acidify the aqueous layer to pH 2–3 using 6M HCl. Extract the precipitated sulfonamide product with Ethyl Acetate (3 x 15 mL)[5].

Quantitative Data & Optimization

Table 1: Optimization of Reaction Conditions for Sulfonamide Linker Conjugation

| Method | Solvent System | Base / Catalyst | Temperature | Time | Average Yield (%) |

| Anhydrous | DCM | Pyridine | 0 °C to RT | 4.0 h | 75 - 82% |

| Anhydrous | DCM | TEA + DMAP (0.1 eq) | 0 °C to RT | 2.5 h | 88 - 94% |

| Biphasic | THF / | 0 °C to RT | 6.0 h | 65 - 70% | |

| Schotten-Baumann | NaOH (Maintained pH 8.5-9.5) | 0 °C to RT | 4.0 h | 80 - 85% |

Table 2: In Silico Physicochemical Impact of Linker Conjugation Demonstrating the advantage of the 3-(3-Methoxypropoxy)propane spacer over standard alkyl chains.

| Payload / Scaffold | Linker Type | Solubility / Aggregation Impact | ||

| Hydrophobic Amine | None (Baseline) | 0.0 | 0.0 | Baseline (High Aggregation) |

| Hydrophobic Amine | Alkyl Sulfonamide (C7) | +2.1 | +42.5 | Decreased Solubility |

| Hydrophobic Amine | 3-(3-Methoxypropoxy)propane | -0.4 | +61.0 | Significantly Increased Solubility |

Visualization

Workflow for sulfonamide synthesis using anhydrous vs. biphasic Schotten-Baumann conditions.

References

1.[3] Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.[Link] 2.[4] Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. IScientific.[Link] 3.[5] Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.[Link] 4.[1] Antibody–Drug Conjugates: A Comprehensive Review. AACR Journals.[Link] 5.[2] Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. MDPI.[Link]

Sources

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride as a protecting group for amines

This Application Note is structured to address the specific properties of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (referred to herein as MPPS-Cl ).

Based on the chemical structure (an alkyl sulfonyl chloride with a dipropyl ether tail), this reagent belongs to the class of Solubilizing Protecting Groups . Unlike standard aryl sulfonamides (e.g., Tosyl, Nosyl) which are used for their specific cleavage profiles, MPPS-Cl is primarily utilized to:

-

Enhance Solubility: The "PEG-like" ether chain dramatically increases the solubility of hydrophobic amines in polar organic solvents and aqueous mixtures.

-

Modulate DMPK: In Medicinal Chemistry, it is often installed as a permanent "solubility tail" to improve metabolic stability and reduce lipophilicity (LogD).

-

Provide Robust Protection: As an alkyl sulfonamide, it is exceptionally stable to acidic, basic, and nucleophilic conditions, making it suitable for protecting amines during harsh synthetic sequences where other groups (Boc, Fmoc) would fail.

A Solubilizing Protecting Group & Physicochemical Modulator for Amines

Introduction & Strategic Utility

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (MPPS-Cl) is a specialized reagent designed to introduce the 3-(3-methoxypropoxy)propylsulfonyl moiety onto primary and secondary amines.

While traditional protecting groups (Boc, Cbz, Fmoc) focus on ease of removal, MPPS-Cl is selected when the primary challenge is solubility or stability . The incorporation of the dipropyl ether backbone mimics a short polyethylene glycol (PEG) chain, disrupting the crystal lattice of the substrate and increasing affinity for polar solvents.

Key Characteristics:

-

Solubility Enhancement: The ether-rich tail renders hydrophobic intermediates soluble in DCM, THF, and often EtOAc/Water mixtures, facilitating purification and handling.

-

Extreme Stability: Forms an alkyl sulfonamide bond, which is inert to strong acids (TFA, HCl), strong bases (NaOH, LiHMDS), and catalytic hydrogenation.

-

Dual-Use: Can function as a temporary Robust Protecting Group (removable under specific reductive conditions) or a permanent Physicochemical Modifier in drug discovery (to lower LogP).

Mechanistic Principles

2.1 Protection Mechanism (Sulfonylation)

The protection proceeds via a standard nucleophilic substitution at the sulfur atom (Schotten-Baumann conditions). The amine nucleophile attacks the electrophilic sulfonyl chloride, displacing chloride to form a stable sulfonamide bond.

Reaction Scheme:

2.2 Stability Profile

-

Acid Stability: Stable to neat TFA, 6M HCl (reflux), and HBr/AcOH. Ideal for orthogonal deprotection of Boc/tBu groups elsewhere in the molecule.

-

Base Stability: Stable to 20% piperidine, LiOH, and tertiary amines.

-

Redox Stability: Stable to standard oxidants (

, Jones reagent) and catalytic hydrogenation (

2.3 Deprotection Mechanism (Reductive Cleavage)

Unlike aryl sulfonamides (Nosyl) which can be cleaved by thiols, or silyl-sulfonamides (SES) cleaved by fluoride, alkyl sulfonamides are notoriously difficult to cleave. Removal of the MPPS group requires Single Electron Transfer (SET) reduction, typically using alkali metals in ammonia or amine solvents.

-

Reagent: Sodium or Lithium in liquid Ammonia (Birch conditions) or Sodium Naphthalenide.

-

Mechanism: Electron transfer to the S-N antibonding orbital leads to mesolytic cleavage, releasing the amine and the sulfinic acid salt.

Experimental Protocols

3.1 Protocol A: Protection of Amines (Standard Conditions)

Best for: Primary and secondary amines with moderate solubility.

Reagents:

-

Substrate Amine (1.0 equiv)

-

MPPS-Cl (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Optional: DMAP (0.1 equiv) for unreactive amines.

Procedure:

-

Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5–10 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add TEA (3.0 mmol) and cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add MPPS-Cl (1.2 mmol) dropwise (neat or dissolved in minimal DCM) over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass = Amine + 194 Da).

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess pyridine/TEA), water, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (typically 0-5% MeOH in DCM due to the polarity of the ether tail).

3.2 Protocol B: Protection of Water-Soluble Amines (Schotten-Baumann)

Best for: Amino acids or highly polar substrates.

Reagents:

-

Substrate Amine (1.0 equiv)

-

MPPS-Cl (1.2 equiv)

-

THF / Water (1:1 mixture)

- or NaOH (2.5 equiv)

Procedure:

-

Dissolve the amine in THF/Water (1:1).

-

Add solid

or 1M NaOH to adjust pH to ~10. -

Add MPPS-Cl dropwise while maintaining pH > 9 (add more base if necessary).

-

Stir vigorously at RT for 3 hours.

-

Acidify carefully to pH ~3 (if product is acidic) or extract directly (if neutral).

3.3 Protocol C: Deprotection (Reductive Cleavage)

Caution: This protocol uses harsh reducing conditions. Ensure the substrate contains no other reducible functional groups (e.g., nitro, benzyl ether, alkenes).

Reagents:

-

Protected Amine (1.0 equiv)

-

Sodium metal (excess, ~5-10 equiv)

-

Naphthalene (catalytic or stoichiometric)

-

THF / DME (anhydrous)

Procedure:

-

Preparation of Na/Naph: In a flame-dried flask, dissolve naphthalene (1.2 equiv) in dry THF. Add freshly cut Sodium metal (5 equiv). Stir for 1-2 hours until a deep dark green solution forms (Sodium Naphthalenide).

-

Reaction: Cool the Na/Naph solution to -78°C.

-

Addition: Add the MPPS-protected amine (dissolved in THF) dropwise to the reducing mixture.

-

Monitoring: Stir at -78°C for 1 hour. If the green color fades, add more Na/Naph solution.

-

Quench: Quench carefully with saturated

solution at -78°C. -

Workup: Warm to RT. Extract with EtOAc. The aqueous layer may contain the sulfinic acid byproduct.

Data Summary & Comparison

| Feature | MPPS-Cl (Alkyl-Ether) | Tosyl-Cl (Aryl) | Nosyl-Cl (Nitro-Aryl) | Boc (Carbamate) |

| Solubility Impact | High (Solubilizing) | Low (Crystallizing) | Low | Moderate |

| Acid Stability | Excellent | Excellent | Excellent | Poor (Labile) |

| Base Stability | Excellent | Excellent | Good | Good |

| Deprotection | Difficult (Reductive) | Difficult (Reductive) | Easy (Thiolate) | Easy (Acid) |

| Primary Use | Solubility Tag / Robust PG | Robust PG | Temporary PG | Temporary PG |

Visualization: Decision Logic & Workflow

Figure 1: Decision tree for selecting MPPS-Cl based on solubility needs and synthetic harshness.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General reference for sulfonamide stability and cleavage).

- Alonso, D. A., & Najera, C. (2005). Sulfonamides as Amine Protecting Groups. In Organic Reaction Mechanisms. (Discusses the stability of alkyl vs. aryl sulfonamides).

-

Vertex Pharmaceuticals. (2015). N-substituted benzamides and methods of use thereof. US Patent 8,952,169. (Cites the use of methoxypropylsulfonyl moieties as solubilizing groups in drug design).

-

Roemmele, R. C., & Rapoport, H. (1988). Selective reduction of N-alkylsulfonamides. Journal of Organic Chemistry, 53(10), 2367–2371. (Methodology for reductive cleavage of robust sulfonamides).

Application Note: The Role of 3-(3-Methoxypropoxy)propane-1-sulfonyl Chloride in Solid-Phase Synthesis

Introduction

In the development of peptide therapeutics and small-molecule libraries, optimizing physicochemical properties is as critical as target affinity. Poor aqueous solubility, rapid renal clearance, and susceptibility to proteolytic degradation frequently derail promising candidates[1]. To circumvent these hurdles, site-specific modification using polyethylene glycol (PEG) derivatives has become a gold standard in pharmaceutical development[2].

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a specialized, monodisperse "mini-PEG" aliphatic sulfonyl chloride. In solid-phase synthesis, it serves as a highly efficient N-terminal capping agent or amine derivatization reagent. By forming a robust sulfonamide linkage, it introduces a hydrophilic, ether-rich tail that enhances bioavailability without the severe characterization and regulatory hurdles associated with polydisperse PEG mixtures[1].

Mechanistic Insights & Causality

Understanding the chemical behavior of aliphatic sulfonyl chlorides on a solid support is essential for achieving high yields and purity.

-

The Sulfonamide Linkage: Unlike standard amide bonds formed via carboxylic acid activation, sulfonamides provide unique hydrogen-bonding profiles (strong H-bond donors, weak acceptors). Crucially, they are highly resistant to both enzymatic degradation and the harsh acidic conditions (e.g., 95% Trifluoroacetic acid) used during global deprotection and resin cleavage in solid-phase peptide synthesis (SPPS)[3].

-

Overcoming "Difficult Sequences": During SPPS, hydrophobic peptide chains often aggregate via intermolecular hydrogen bonding, leading to incomplete couplings[3]. The introduction of a flexible, hydrophilic 3-(3-methoxypropoxy)propane chain disrupts these aggregates, improving the solvation of the growing chain.

-

Reaction Dynamics (The Sulfene Pathway): The coupling of aliphatic sulfonyl chlorides to resin-bound amines requires precise base selection. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIEA) can promote the elimination of HCl to form a highly reactive sulfene intermediate. While this intermediate reacts rapidly with amines, it is also highly susceptible to hydrolysis if trace moisture is present. Therefore, utilizing anhydrous Dichloromethane (DCM) and a milder, less nucleophilic base such as 2,4,6-collidine suppresses side reactions and drives the direct nucleophilic attack pathway.

Mechanistic pathway of amine sulfonylation on solid support.

Experimental Design & Optimization

Resin Compatibility

For syntheses involving hydrophilic mini-PEG modifications, PEG-grafted polystyrene resins (e.g., PEG-PS or Tentagel) are vastly superior to standard cross-linked polystyrene. They provide optimal swelling in both the non-polar solvents used for sulfonylation and the aqueous environments used in downstream biological assays[4].

Optimization of Sulfonylation Conditions

The table below summarizes the causality between reaction conditions and conversion rates for aliphatic sulfonyl chlorides on solid phase.

Table 1: Optimization of Reaction Conditions

| Base Selection | Solvent | Time (h) | Conversion (%) | Mechanistic Notes |

| DIEA (6.0 eq) | DMF | 2.0 | ~65% | Significant hydrolysis observed due to solvent hygroscopicity. |

| DIEA (6.0 eq) | DCM | 2.0 | ~85% | Sulfene side-reactions compete with direct coupling. |

| Pyridine (6.0 eq) | DCM | 4.0 | >98% | Optimal, clean conversion; minimizes sulfene formation. |

| 2,4,6-Collidine (6.0 eq) | DCM | 4.0 | >99% | Highly efficient; steric bulk prevents nucleophilic degradation. |

Step-by-Step Protocol: N-Terminal Mini-PEG Sulfonylation

This self-validating protocol details the site-specific N-terminal modification of a resin-bound peptide using 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride.

Solid-phase synthesis workflow for N-terminal mini-PEG sulfonylation.

Materials Required

-

Resin-bound peptide with a free N-terminal amine (synthesized via standard Fmoc/tBu SPPS)[3].

-

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride (3.0 equivalents).

-

2,4,6-Collidine (6.0 equivalents).

-

Anhydrous Dichloromethane (DCM).

-

Cleavage Cocktail: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).

Procedure

-

Resin Swelling: Place the resin in a solid-phase synthesis reactor equipped with a frit. Swell the resin in anhydrous DCM for 30 minutes.

-

Causality: DCM optimally swells the PEG-PS matrix and provides an aprotic environment critical for preventing the hydrolysis of the sulfonyl chloride.

-

-

Preparation of the Sulfonylating Cocktail: In a dry glass vial, dissolve 3.0 eq of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride in a minimal volume of anhydrous DCM (approx. 10 mL per gram of resin). Add 6.0 eq of 2,4,6-collidine and vortex briefly.

-

Sulfonylation Reaction: Add the cocktail to the pre-swelled resin. Agitate gently at room temperature for 4 hours.

-

Causality: Aliphatic sulfonyl chlorides possess lower electrophilicity compared to aryl sulfonyl chlorides; extended reaction times are required to ensure complete conversion.

-

-

Washing: Drain the reactor and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove unreacted reagents and base hydrochlorides.

-

Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads. A negative result (yellow beads/solution) confirms the complete absence of primary amines, validating the success of the sulfonylation. If the result is positive (blue), repeat Step 3.

-

Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours at room temperature. The sulfonamide bond is completely stable to these harsh acidic conditions.

-

Precipitation and Recovery: Filter the cleavage solution into cold diethyl ether to precipitate the mini-PEGylated peptide. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.

Data Presentation: Impact on Physicochemical Properties

The covalent attachment of the 3-(3-methoxypropoxy)propane moiety drastically alters the macroscopic properties of the synthesized molecule, making it highly favorable for biological evaluation.

Table 2: Physicochemical Impact of Mini-PEG Sulfonylation

| Property | Unmodified Peptide | Mini-PEG Sulfonamide Peptide |

| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Prone to aggregation) | > 5.0 mg/mL (Highly soluble) |

| Serum Half-Life (In vitro) | 1.5 hours | > 6.0 hours |

| TFA Cleavage Stability | N/A | Highly Stable (>99% intact post-cleavage) |

| HPLC Retention Time | 18.5 min (Broad peak) | 14.2 min (Sharp, well-defined peak) |

Conclusion

The integration of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride into solid-phase workflows offers a streamlined, chromatography-free approach to generating mini-PEGylated sulfonamides[4]. This modification not only fortifies the molecule against proteolytic degradation but also significantly enhances its aqueous solubility, accelerating the transition from in vitro hits to in vivo leads.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

Introduction

This technical guide addresses the stability profile of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride , a specialized heterobifunctional linker often employed in PROTAC® linker synthesis and PEGylation chemistry.

As a sulfonyl chloride with an ether-rich backbone (

Part 1: Solvent Compatibility Matrix

The First Line of Defense

The stability of sulfonyl chlorides in solution is entirely dictated by the nucleophilicity of the solvent. The table below categorizes solvents based on their interaction with the electrophilic sulfur atom.

| Solvent Class | Compatibility | Technical Rationale |

| Chlorinated (DCM, Chloroform) | Recommended | Non-nucleophilic. Excellent solubility for the ether backbone. Must be anhydrous. |

| Ethers (THF, 2-MeTHF) | Recommended | Good solubility. Note: THF is hygroscopic; use fresh anhydrous sources to prevent hydrolysis. |

| Aromatics (Toluene) | Recommended | Highly stable. Hydrophobic nature helps repel atmospheric moisture during handling. |

| Dipolar Aprotic (DMSO, DMF) | AVOID | Critical Risk. DMSO can react violently or cause oxidative side reactions (Swern-type chemistry) with sulfonyl chlorides [2]. DMF can decompose to form dimethylamine, which reacts to form sulfonamides. |

| Protic (Water, Alcohols) | FORBIDDEN | Immediate degradation. Alcohols form sulfonate esters; water forms sulfonic acid [3]. |

| Ketones (Acetone) | Caution | Generally stable if strictly anhydrous, but enolizable ketones can react under acidic conditions (generated by trace hydrolysis). |

Workflow: Solvent Selection Logic

The following decision tree illustrates the logical process for selecting a solvent for reaction or storage.

Caption: Logical decision tree for solvent selection to ensure stability of the sulfonyl chloride moiety.

Part 2: Troubleshooting Hydrolysis & Degradation

The Diagnostic Approach

Users often report "loss of activity" or "precipitate formation." This is almost invariably due to hydrolysis.

Mechanism of Failure

The degradation reaction is driven by trace water:

Diagnostic Protocol: The "Silver Nitrate Test"

If you suspect your stock solution has degraded, perform this qualitative test before committing valuable reagents.

-

Sampling: Take a small aliquot (10 µL) of your sulfonyl chloride solution.

-

Preparation: Dissolve in 0.5 mL of clean Acetonitrile.

-

Reagent: Add 2 drops of Acidic Aqueous Silver Nitrate (AgNO₃) .

-

Observation:

-

Immediate thick white precipitate: Indicates high levels of free chloride ion (

), confirming significant hydrolysis [4]. -

Clear solution or faint haze: Indicates the covalent

bond is intact. (Covalent chlorine does not react with

-

Part 3: Reaction Monitoring (HPLC/LCMS)

The Validation System

Critical Warning: Do not attempt to analyze 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride directly via RP-HPLC using aqueous mobile phases. The compound will hydrolyze on the column, resulting in a peak for the sulfonic acid, leading to false "purity" data.

Correct Protocol: Amine Derivatization

To accurately assess purity, you must convert the unstable sulfonyl chloride into a stable sulfonamide before injection [5].

Reagents:

-

Morpholine (or Benzylamine)

-

Dichloromethane (DCM)

Procedure:

-

Quench: Add 20 µL of the reaction mixture/stock solution to a vial containing 100 µL of Morpholine in 500 µL DCM.

-

Incubate: Vortex for 1 minute. (Reaction is instantaneous).

-

Dilute: Dilute with Mobile Phase A (Acetonitrile/Water) to suitable concentration.

-

Analyze: Inject onto LCMS.

-

Target Mass: Look for the mass of the Sulfonamide adduct (

). -

Interpretation: Any peak corresponding to the Sulfonic Acid (

) represents original degradation in the sample, as the morpholine quench prevents further hydrolysis.

-

Caption: Derivatization workflow to prevent on-column hydrolysis during LCMS analysis.

Part 4: Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy after 2 days in the freezer. Is it usable?

-

Answer: Likely not without purification. The cloudiness is usually the sulfonic acid derivative or amine hydrochloride salts (if amines were present). Filter the solution under inert gas; if the filtrate passes the derivatization test (Part 3), it may be salvaged, but the titer has changed.

Q2: Can I use DMSO to make a stock solution for biological assays?

-

Answer: No. DMSO reacts with sulfonyl chlorides. For biological assays, dissolve the compound in anhydrous DMSO immediately prior to use (within minutes), or preferably use Dimethylacetamide (DMA) if compatible with your assay, though hydrolysis in the aqueous buffer will still be rapid (

often < 10 mins at pH 7.4).

Q3: Why does the LCMS show a mass of [M-35+17]?

-

Answer: This corresponds to the loss of Chlorine (-35.5) and gain of Hydroxyl (+17), resulting in a net loss of ~18.5 amu. This confirms the presence of the Sulfonic Acid hydrolysis product.

Q4: How do I remove excess sulfonyl chloride from my reaction?

-

Answer: Do not try to distill it (high boiling point/decomposition). Quench the reaction with a solid-supported amine scavenger (e.g., Trisamine resin) or wash with a mild aqueous base (NaHCO3) if your product is stable to base. The sulfonyl chloride hydrolyzes to the water-soluble acid salt and washes away [6].

References

-

Gnedin, B. G., et al. (1988).[1] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Detailed analysis of sulfonyl halide decomposition pathways including solvent incompatibilities).

-

AskFilo. (2023).[2][3] Alcohols react with sulfonyl chlorides to give alkyl sulfonates.[3][4] (General mechanism of alcohol incompatibility).

-

BenchChem. (2025).[5] Technical Support Center: Sulfonyl Chloride Work-up. (Protocols for quenching and qualitative testing).

-

ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride. (Validation of amine derivatization for unstable chlorides).

-

BenchChem. (2025).[5] Best practices for handling and quenching Pyrazine-2-sulfonyl chloride reactions. (General handling and quenching protocols for reactive sulfonyl chlorides).

Sources

- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 2. youtube.com [youtube.com]

- 3. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf.. [askfilo.com]

- 4. vaia.com [vaia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

optimizing reaction yield for sulfonamide formation with 3-(3-methoxypropoxy)propane-1-sulfonyl chloride

Ticket ID: #SRC-8492-OPT Subject: Optimizing reaction yield for sulfonamide formation with 3-(3-methoxypropoxy)propane-1-sulfonyl chloride Assigned Specialist: Senior Application Scientist, Chemical Development[1]

Executive Summary

You are working with 3-(3-methoxypropoxy)propane-1-sulfonyl chloride , a specialized "pegylated-style" linker often used to improve the water solubility of hydrophobic drugs.[1] Unlike simple alkyl sulfonyl chlorides, this reagent presents two unique challenges:

-

Amphiphilicity: The ether backbone (

) creates surfactant-like properties, leading to severe emulsions during aqueous workup.[1] -

Hydrolytic Instability: The sulfonyl chloride moiety is highly susceptible to hydrolysis, which competes directly with your amine nucleophile.

This guide moves beyond standard textbook protocols to address these specific physicochemical behaviors.

Module 1: The "Golden Path" Protocol

Standardized for 1.0 mmol scale. Scale up linearly.

Reagents & Stoichiometry

| Component | Equivalents | Role | Critical Note |

| Amine ( | 1.0 eq | Limiting Reagent | Ensure free base form.[1] HCl salts require extra base.[1] |

| Sulfonyl Chloride | 1.2 – 1.5 eq | Electrophile | Excess is mandatory to account for hydrolysis. |

| DIPEA (Hünig's Base) | 2.5 – 3.0 eq | HCl Scavenger | Non-nucleophilic.[1] Prevents sulfonylation of the base itself. |

| DMAP | 0.1 eq | Catalyst | Optional. Only for sterically hindered/unreactive amines.[1] |

| DCM (Anhydrous) | [0.1 M] | Solvent | Preferred over THF for easier workup separation.[1] |

Step-by-Step Workflow

-

System Prep: Flame-dry a round-bottom flask and cool under

flow. The ether linkage in your reagent is hygroscopic; ambient moisture is the primary yield killer. -

Amine Solubilization: Dissolve Amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool to

. -

Reagent Addition: Dissolve 3-(3-methoxypropoxy)propane-1-sulfonyl chloride in a minimal volume of DCM. Add dropwise over 10 minutes.

-

Why? Rapid addition causes localized heating, accelerating hydrolysis over sulfonylation.[1]

-

-

Reaction: Stir at

for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

Module 2: Mechanism & Critical Control Points

Understanding the competition between the productive pathway and the hydrolysis "sink" is vital.

Figure 1: Kinetic competition between sulfonylation (Green path) and hydrolysis (Red path).[1] The ether chain in your reagent attracts water, increasing the risk of the red path.

Module 3: Troubleshooting Guide (FAQ)

Category A: Low Yield (<50%)[1]

Q: I see starting amine remaining, but the sulfonyl chloride is gone. What happened? A: The sulfonyl chloride hydrolyzed before it could react with your amine.

-

Diagnosis: Check LCMS for the corresponding sulfonic acid (Mass = Sulfonyl Chloride mass - 35.5 + 17).[1]

-

Fix:

-

Dry Solvents: Ensure DCM is distilled or from a fresh molecular sieve column.[1]

-

Rate of Addition: Slow down. High local concentration + trace water = rapid hydrolysis.[1]

-

Use Pyridine: For stubborn reactions, switch solvent to anhydrous Pyridine.[1] It acts as both solvent and base, driving the equilibrium.

-

Q: My amine is an aniline (electron-poor). The reaction is too slow. A: Sulfonyl chlorides are less reactive than acid chlorides.

-

Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to your poor nucleophile much faster than the chloride itself [1].

Category B: Workup & Purification (The "Emulsion Nightmare")

Q: During extraction, I have a thick emulsion that won't separate. Why? A: Your reagent, 3-(3-methoxypropoxy)propane-1-sulfonyl chloride, is essentially a surfactant (lipophilic tail + polar ether head).[1] When mixed with water and base, it stabilizes emulsions.[1]

-

Protocol Adjustment:

-

Avoid Basic Wash: Do not wash with NaOH or NaHCO3 initially.[1] This generates sulfonamide salts which act as soaps.[1]

-

Acidic Quench: Quench with 1M HCl or saturated

.[1] This keeps the sulfonamide protonated and in the organic layer. -

The "Magic" Solvent: If emulsion persists, add a splash of Isopropanol (IPA) to the organic layer. It breaks surface tension.[1]

-

Q: My product is stuck on the silica column. A: The ether chain makes the product much more polar than typical sulfonamides.

-

Fix:

-

Eluent: Switch from Hexane/EtOAc to DCM/MeOH (95:5 or 90:10).

-

Additive: Add 1% Triethylamine to your eluent to prevent the sulfonamide proton from interacting with acidic silica silanols.

-

Module 4: Diagnostic Logic Tree

Figure 2: Decision matrix for troubleshooting common sulfonylation failures.

References

-

Nucleophilic Catalysis in Sulfonamide Synthesis

-

General Sulfonamide Synthesis & Troubleshooting

-

Reagent Stability & Hydrolysis

-

Citation: Griffith, O. H., & Waggoner, A. S. (1969).[1] Nitroxide free radicals: spin labels for probing biomolecular structure.[1] Accounts of Chemical Research, 2(1), 17–24.[1]

- Relevance: Discusses the handling of ether-linked probes and sulfonyl chlorides in biochemical contexts, emphasizing moisture sensitivity.

-

Source:[1]

-

Sources

cleavage of the ether linkage in 3-(3-methoxypropoxy)propane-1-sulfonyl chloride

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with bifunctional molecules, specifically addressing the challenges associated with the selective cleavage of the ether linkage in 3-(3-methoxypropoxy)propane-1-sulfonyl chloride. The primary difficulty arises from the need to break a relatively inert C-O ether bond without compromising the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This document provides a detailed exploration of recommended protocols, mechanistic insights, and a comprehensive troubleshooting guide to navigate the complexities of this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental issues in a direct Q&A format.

Q1: What are the primary challenges when attempting to cleave the ether in 3-(3-methoxypropoxy)propane-1-sulfonyl chloride?

A1: The core challenge is one of chemoselectivity. Your molecule contains two key functional groups with disparate reactivities:

-

Ether Linkage (-C-O-C-): Generally stable and unreactive, requiring strong acidic conditions (Brønsted or Lewis acids) for cleavage.[1][2][3]

-

Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophile, susceptible to nucleophilic attack by water, alcohols, or amines, leading to the formation of sulfonic acids, sulfonamides, or sulfonate esters, respectively.[4][5][6]

The difficulty lies in finding reaction conditions harsh enough to cleave the ether bond while being mild enough to preserve the sulfonyl chloride moiety. Traditional ether cleavage methods using strong aqueous acids like HBr or HI can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, a common and often undesired side reaction.[6]

Q2: My starting material has two ether C-O bonds. Which one is more likely to cleave?

A2: Your molecule, 3-(3-methoxy propoxy)propane-1-sulfonyl chloride, has two potential cleavage sites: the methyl-oxygen bond and the propyl-oxygen bond. For the most effective and commonly used ether cleavage reagents, which operate via an Sₙ2-type mechanism (e.g., BBr₃, TMSI, HBr), the nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom.[3][7][8]

In your substrate, the methyl group is significantly less sterically hindered than the propyl group's methylene carbon. Therefore, cleavage will occur selectively at the methyl-oxygen bond .

-

Expected Products: 3-(3-hydroxypropoxy)propane-1-sulfonyl chloride and a methyl-containing byproduct (e.g., methyl bromide, methyl iodide).

Q3: What are the most reliable methods for this specific ether cleavage?

A3: Given the sensitivity of the sulfonyl chloride group, methods that operate under anhydrous, aprotic conditions at low to moderate temperatures are strongly recommended.

-

Boron Tribromide (BBr₃): This is a powerful Lewis acid highly effective for cleaving methyl ethers.[7] It functions under anhydrous conditions, minimizing the risk of hydrolysis. The reaction is typically performed at low temperatures (e.g., -78 °C) and allowed to warm, which helps control reactivity and improve selectivity.[9]

-

Trimethylsilyl Iodide (TMSI): This reagent is considered milder than BBr₃ and is an excellent choice for this transformation.[9] It operates via an Sₙ2 mechanism where iodide acts as the nucleophile.[10] For convenience and to handle the reagent's instability, it is often generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[10] This method avoids strong protic acids entirely.

Q4: Troubleshooting Guide: Common Problems & Solutions

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |

| Recovery of Starting Material / Incomplete Reaction | 1. Insufficient equivalents of the cleavage reagent.2. Reaction temperature is too low.3. Reaction time is too short. | 1. Increase the equivalents of BBr₃ or TMSI/NaI (e.g., from 1.1 eq to 1.5-2.0 eq).2. After initial addition at low temperature, allow the reaction to slowly warm to room temperature.3. Monitor the reaction progress using a suitable technique (TLC, GC-MS) and extend the reaction time as needed. |

| Formation of 3-(3-hydroxypropoxy)propane-1-sulfonic acid | Hydrolysis of the sulfonyl chloride group by trace amounts of water. | 1. Rigorously dry all glassware. 2. Use anhydrous solvents. Distill solvents from an appropriate drying agent if necessary.3. Ensure your cleavage reagent (BBr₃, TMSCl) is from a fresh, unopened bottle or has been properly stored under an inert atmosphere. |

| Complex product mixture observed | 1. Reaction temperature is too high, causing decomposition.2. The chosen reagent is too harsh or non-selective.3. Side reactions involving the sulfonyl chloride group. | 1. Maintain low temperatures for a longer duration before allowing the reaction to warm.2. Switch to a milder reagent. If BBr₃ fails, attempt the reaction with in situ generated TMSI.3. Quench the reaction carefully at low temperature to neutralize reactive species before workup. |

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood. Boron tribromide and sulfonyl chlorides are corrosive and react with moisture. Trimethylsilyl iodide is also corrosive and water-sensitive.[10] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Ether Demethylation using Boron Tribromide (BBr₃)

This protocol is highly effective for cleaving methyl ethers.[9] The key is to maintain strict anhydrous conditions.

Materials:

-

3-(3-methoxypropoxy)propane-1-sulfonyl chloride

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (for quenching)

-

Standard inert atmosphere glassware (e.g., Schlenk line)

Procedure:

-